6-N-methylquinoxaline-5,6-diamine

Catalog No.
S1482358
CAS No.
888037-23-8
M.F
C9H10N4
M. Wt
174.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-N-methylquinoxaline-5,6-diamine

CAS Number

888037-23-8

Product Name

6-N-methylquinoxaline-5,6-diamine

IUPAC Name

6-N-methylquinoxaline-5,6-diamine

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3

InChI Key

ZKYWREIEORYBJU-UHFFFAOYSA-N

SMILES

CNC1=C(C2=NC=CN=C2C=C1)N

Canonical SMILES

CNC1=C(C2=NC=CN=C2C=C1)N
6-N-methylquinoxaline-5,6-diamine, also known as MX or MeIQx, is a heterocyclic amine that is commonly found in cooked food, particularly in meats and fish. It is a mutagen and a carcinogen that has been linked to the development of cancer in various organs. This paper aims to provide an in-depth analysis of the properties, synthesis, characterization, biological properties, toxicity, safety, and applications of 6-N-methylquinoxaline-5,6-diamine in scientific experiments. Additionally, a discussion of the current state of research, future directions, potential implications in various fields of research and industry, and limitations will also be included.
6-N-methylquinoxaline-5,6-diamine is a heterocyclic aromatic compound that contains a quinoxaline ring and an amine group. It was first identified in 1949 by Lijinsky and Shubik as an agent that induced bladder tumors in rats. Since then, its carcinogenic and mutagenic properties have been extensively studied, and it has been found to be a potent genotoxic agent.
6-N-methylquinoxaline-5,6-diamine is a yellow, crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol. It has a melting point of 238-239°C and a boiling point of 431.4°C at 760 mmHg. Its molecular weight is 174.21 g/mol, and its chemical formula is C11H10N4.
6-N-methylquinoxaline-5,6-diamine can be synthesized by various methods, including the reaction of 6-nitroquinoxaline with dimethylformamide dimethyl acetal, the reaction of quinoxalines with formaldehyde and methylamine, and the reduction of 6-nitroquinoxaline with sodium borohydride. The structure of 6-N-methylquinoxaline-5,6-diamine has been confirmed using various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.
Several analytical methods have been developed for the detection and quantification of 6-N-methylquinoxaline-5,6-diamine in food, biological fluids, and tissues. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), enzyme-linked immunosorbent assay (ELISA), and capillary electrophoresis (CE).
6-N-methylquinoxaline-5,6-diamine is a potent mutagen and carcinogen that has been shown to induce DNA damage and promote the development of cancer in several organs, including the urinary bladder, colon, liver, and lung. It is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations and chromosomal aberrations.
6-N-methylquinoxaline-5,6-diamine is highly toxic to cells and can induce cytotoxicity, apoptosis, and oxidative stress in vitro. In vivo, it has been shown to induce tumor formation and promote the development of cancer in animal models. The safety of 6-N-methylquinoxaline-5,6-diamine in scientific experiments is a concern, and appropriate safety measures should be taken when handling the compound.
6-N-methylquinoxaline-5,6-diamine is widely used as a model mutagen in genetic toxicology studies. It has been used to study DNA damage and carcinogenesis, and to evaluate the efficacy of DNA repair mechanisms and chemopreventive agents.
Research on 6-N-methylquinoxaline-5,6-diamine is ongoing, and new studies are being conducted to improve our understanding of its mechanisms of action and potential implications in various fields of research and industry.
The potential implications of 6-N-methylquinoxaline-5,6-diamine in various fields of research and industry are vast. It can be used as a tool to study DNA damage and repair mechanisms, to evaluate the effectiveness of chemopreventive agents, and to develop new drugs for the treatment of cancer. Additionally, its carcinogenic properties raise concerns about its presence in food and its potential effects on human health.
The limitations of research on 6-N-methylquinoxaline-5,6-diamine include the lack of standardized methods for its detection and quantification, the need for further elucidation of its mechanisms of action, and the need for more studies on its potential effects on human health. Future research directions include the development of new methods for the detection and quantification of 6-N-methylquinoxaline-5,6-diamine in various matrices, the identification of new chemopreventive agents and drugs for the treatment of cancer, and the exploration of the potential applications of 6-N-methylquinoxaline-5,6-diamine in other fields of research and industry.
In summary, 6-N-methylquinoxaline-5,6-diamine is a heterocyclic amine that is widely used as a model mutagen in genetic toxicology studies. It is a potent mutagen and carcinogen that has been linked to the development of cancer in various organs. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed. Further research is needed to improve our understanding of the properties and potential implications of 6-N-methylquinoxaline-5,6-diamine in various fields of research and industry.

XLogP3

0.5

Dates

Modify: 2023-09-15

Explore Compound Types